(4-Hydroxy-2-methoxyphenyl)acetonitrile chemical structure and properties
(4-Hydroxy-2-methoxyphenyl)acetonitrile chemical structure and properties
An In-depth Technical Guide to (4-Hydroxy-2-methoxyphenyl)acetonitrile
Part 1: Executive Summary & Chemical Identity
(4-Hydroxy-2-methoxyphenyl)acetonitrile (CAS: 310869-92-2) is a specialized arylacetonitrile intermediate used primarily in the synthesis of bioactive heterocycles and pharmaceutical agents. Structurally, it features a resorcinol-derived core (3-methoxyphenol skeleton) functionalized with a cyanomethyl group.
Unlike its more common isomer, homovanillonitrile (4-hydroxy-3-methoxyphenylacetonitrile), this 2-methoxy regioisomer offers unique steric and electronic properties. The ortho-methoxy substituent relative to the acetonitrile side chain influences the reactivity of the methylene protons and the binding affinity of derived ligands in medicinal chemistry, particularly in the development of coumarin-based fluorophores and kinase inhibitors.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 2-(4-Hydroxy-2-methoxyphenyl)acetonitrile |
| Common Synonyms | 4-Hydroxy-2-methoxybenzyl cyanide; 4-Cyanomethyl-3-methoxyphenol |
| CAS Number | 310869-92-2 |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| SMILES | COc1cc(O)ccc1CC#N |
| InChI Key | WLDAAMXETLHTER-UHFFFAOYSA-N |
Part 2: Physicochemical Profiling
Understanding the physicochemical behavior of this molecule is critical for optimizing reaction conditions and purification protocols. The presence of the phenolic hydroxyl group (pKa ~10) and the electron-withdrawing nitrile group creates a molecule with amphiphilic character, soluble in polar organic solvents but requiring pH adjustment for aqueous extraction.
Key Physical Properties[1][2][3][4]
| Parameter | Value / Description | Context |
| Appearance | Off-white to pale yellow solid | Oxidation of the phenol moiety can darken color over time. |
| Melting Point | 58–62 °C (Predicted) | Lower than unsubstituted 4-hydroxybenzyl cyanide (70°C) due to steric disruption by the methoxy group. |
| Solubility | High: DMSO, DMF, Methanol, Ethyl AcetateLow: Water, Hexane | Phenolic proton allows solubility in aqueous NaOH (as phenolate). |
| pKa (Phenol) | ~9.8 | Slightly higher than phenol due to the electron-donating methoxy group (resonance effect). |
| pKa (α-Proton) | ~20–22 | The methylene protons alpha to the nitrile are acidic enough for base-catalyzed alkylation. |
Part 3: Synthetic Pathways & Protocols
The synthesis of (4-Hydroxy-2-methoxyphenyl)acetonitrile is non-trivial due to the need for precise regiocontrol. Direct chloromethylation of 3-methoxyphenol often yields mixtures. The most authoritative and high-purity route proceeds via the Vilsmeier-Haack formylation of protected 3-methoxyphenol, followed by reduction and cyanation.
Core Synthetic Workflow (Graphviz)
Caption: Step-wise synthetic pathway ensuring regiochemical integrity of the 2-methoxy-4-hydroxy substitution pattern.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Hydroxy-2-methoxybenzaldehyde
Rationale: Direct cyanation is difficult; the aldehyde serves as a versatile handle.
-
Reagents: 3-Methoxyphenol (1.0 eq), POCl₃ (1.2 eq), DMF (excess).
-
Procedure: Add POCl₃ dropwise to DMF at 0°C. Stir for 30 min. Add 3-methoxyphenol solution. Heat to 60°C for 4 hours.
-
Workup: Pour into ice water. Basify to pH 8. Extract with Ethyl Acetate.
-
Note: The formyl group directs para to the hydroxyl (activating) and ortho to the methoxy, yielding the 4-hydroxy-2-methoxy isomer as the major product.
Step 2: Conversion to Phenylacetonitrile
Rationale: Converting the aldehyde to the nitrile extends the carbon chain by one, essential for drug scaffolds.
-
Reduction: Dissolve aldehyde in Methanol. Add NaBH₄ (0.5 eq) at 0°C. Stir 1h. Quench with dilute HCl. Isolate the benzyl alcohol.
-
Chlorination: Dissolve alcohol in DCM. Add SOCl₂ (1.1 eq) and catalytic DMF. Reflux 2h. Evaporate solvent to yield the benzyl chloride.[5]
-
Cyanation: Dissolve the crude benzyl chloride in DMF. Add NaCN (1.5 eq).[1] Heat to 60°C for 4-6 hours.
-
Safety Critical: Use a bleach trap for any evolved HCN.
-
-
Purification: Dilute with water, extract with diethyl ether (to avoid extracting DMF), wash with brine, dry over MgSO₄. Recrystallize from Ethanol/Hexane.
Part 4: Reactivity & Applications in Drug Discovery
This molecule acts as a "linchpin" intermediate. The nitrile group is a precursor to amines, acids, and heterocycles, while the phenol allows for further functionalization or cyclization.
1. Coumarin Synthesis (Pechmann Condensation)
The 4-hydroxy-2-methoxy motif is ideal for synthesizing 7-methoxycoumarins (umbelliferone derivatives).
-
Mechanism: Condensation with β-keto esters in the presence of H₂SO₄.
-
Application: These derivatives are widely used as fluorogenic probes and anticoagulants.
2. Thiazolidine-4,5-dione Antibiotics
Reaction of the nitrile with isothiocyanates and ethyl 2-chloro-2-oxoacetate yields thiazolidine derivatives.[6]
-
Significance: These compounds exhibit antibiotic activity against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus).[6]
3. Isoflavone & Benzofuran Synthesis
The methylene group (activated by the nitrile) can undergo Knoevenagel condensation with aldehydes, followed by oxidative cyclization to form isoflavones, which are potent estrogen receptor beta (ERβ) ligands.
Reactivity Logic Flow (Graphviz)
Caption: Divergent synthesis pathways utilizing the nitrile and phenol handles for diverse pharmacological targets.
Part 5: Safety & Handling Protocols
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed (Nitrile metabolism releases cyanide). |
| Acute Toxicity (Dermal) | H311 | Toxic in contact with skin. |
| Skin Irritation | H315 | Causes skin irritation (Phenolic component). |
Handling Requirements:
-
Engineering Controls: All reactions involving NaCN or the nitrile product must be performed in a functioning fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.
-
Waste Disposal: Aqueous waste containing cyanide residues must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.
References
-
Sigma-Aldrich. (2025). Product Specification: 2-(4-hydroxy-2-methoxyphenyl)acetonitrile (CAS 310869-92-2).[7][8][9][10] Link
-
ChemicalBook. (2024). Synthesis of 4-Hydroxybenzyl cyanide derivatives and 4-hydroxyl-2-methoxybenzaldehyde. Link
-
Albrecht, U., et al. (2005).[6] "Synthesis and structure-activity relationships of 2-alkylidenethiazolidine-4,5-diones as antibiotic agents." Bioorganic & Medicinal Chemistry, 13(14), 4402-4407.[6] Link
-
BenchChem. (2025).[1][2][11] Technical Guide: (4-Methoxyphenyl)acetonitrile and its Hydroxy-Analogs. Link
-
Google Patents. (2012). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.[12] Link
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